
3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a propynyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL typically involves multi-step reactions starting from commercially available precursors. One common method involves the use of 3-fluoro-4-methoxyphenylboronic acid as a key intermediate. The synthetic route may include steps such as halogenation, coupling reactions, and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The propynyl alcohol moiety can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Shares the fluoro and methoxy groups but lacks the propynyl alcohol moiety.
4-Fluoro-3-methoxyphenylboronic acid: Similar structure but with different positioning of the fluoro and methoxy groups.
Uniqueness
3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL is unique due to the presence of the propynyl alcohol moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H9FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,6H2,1H3 |
InChI Key |
JDFSYUPMGPHLGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




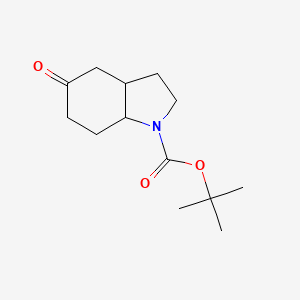
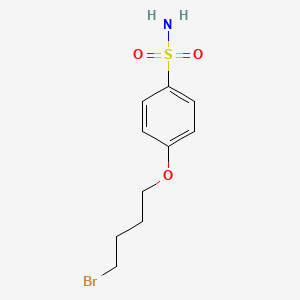
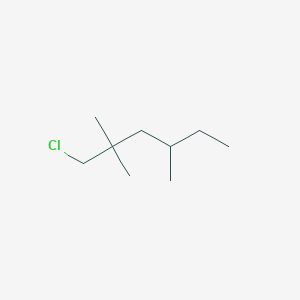

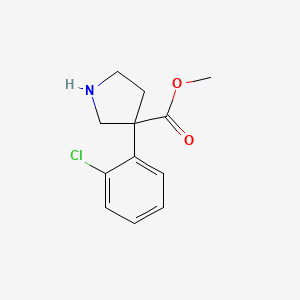
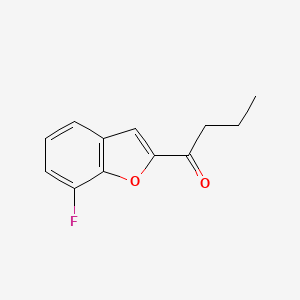

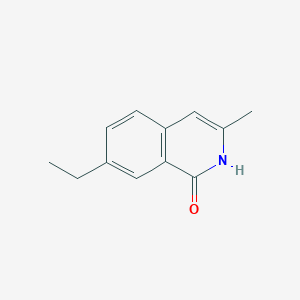

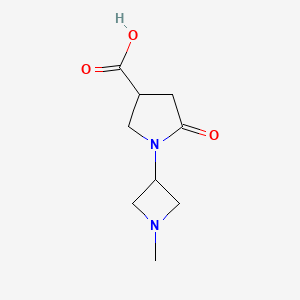
![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)
![4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13196903.png)
